molecular formula C4H9ClO B043188 4-Chloro-1-butanol CAS No. 928-51-8

4-Chloro-1-butanol

Cat. No. B043188
CAS RN: 928-51-8
M. Wt: 108.57 g/mol
InChI Key: HXHGULXINZUGJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

4-Chloro-1-butanol can be synthesized through multiple methods, including the reaction of 4-chloro-2-butanol with aqueous sodium hydroxide, indicating a dominant intramolecular substitution reaction (Pihlaja et al., 2011)(Pihlaja et al., 2011). Another synthesis method involves the introduction of HCl gas into tetrahydrofuran to produce 4-chlorobutanol, which then reacts with benzene in the presence of AlCl3 to yield 4-Benzene-1-butanol, demonstrating a related but distinct synthesis pathway that could potentially be adapted for 4-Chloro-1-butanol (Rong-geng, 2007)(Rong-geng, 2007).

Molecular Structure Analysis

The molecular structure of 4-Chloro-1-butanol and its derivatives has been explored through various studies. For instance, gas-phase electron diffraction data suggest the presence of multiple conformers of 4-Chloro-1-butene, a related compound, indicating similar structural flexibility might be expected in 4-Chloro-1-butanol (Schel, 1985)(Schel, 1985).

Chemical Reactions and Properties

4-Chloro-1-butanol participates in diverse chemical reactions. Its reactions with aqueous sodium hydroxide and isopropyl amine demonstrate complex behaviors including intramolecular substitution and elimination reactions (Pihlaja et al., 2011)(Pihlaja et al., 2011). These reactions highlight the compound's reactivity and potential for transformation into various other chemical entities.

Physical Properties Analysis

The physical properties of 4-Chloro-1-butanol, such as melting and boiling points, solubility, and density, are essential for understanding its behavior in different environments and chemical reactions. While specific studies detailing these properties were not identified in the current research, these characteristics can generally be inferred based on the compound's molecular structure and related compounds' properties.

Chemical Properties Analysis

The chemical properties of 4-Chloro-1-butanol, including reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are crucial for its application in synthesis and other chemical processes. For example, the study by Pihlaja et al. (2011) demonstrates the compound's reactivity in substitution and elimination reactions, indicating its versatility in chemical synthesis (Pihlaja et al., 2011).

Scientific Research Applications

  • Chemical Reactions : Pyrolysis of 4-chloro-1-butanol in the gas phase results in the formation of tetrahydrofuran, formaldehyde, and propene, with neighboring OH groups playing a key role in the reaction process (Chuchani & Martín, 1987).

  • Combustion and Fuel Research : Studies on the combustion of butanol isomers, including 4-chloro-1-butanol, highlight their potential as biofuels. The chemical kinetic combustion model for these isomers is crucial in predicting the profiles of C4 aldehydes in combustion processes (Sarathy et al., 2012). Additionally, butanol-diesel fuel blends, including 4-chloro-1-butanol, show promise as an alternative fuel for diesel engines (Rakopoulos et al., 2010).

  • Pharmaceutical Applications : The compound is effective in derivatizing chlorinated hydroxyfuranones and is detected and quantified in active pharmaceutical ingredients using advanced methods like GC-MS (Nawrocki et al., 2001; Harigaya et al., 2014).

  • Biotechnological Applications : Engineered Escherichia coli shows potential in producing 1-butanol, including derivatives like 4-chloro-1-butanol, as an alternative fuel with higher energy content compared to gasoline (Atsumi et al., 2008).

  • Environmental Impact : The OH-initiated degradation of 1-chlorobutane, related to 4-chloro-1-butanol, results in various products with potential environmental impacts. This includes 1-chloro-2-butanone, 1-chloro-2-butanol, 4-chloro-2-butanone, and 3-hydroxy-butanaldehyde (Jara-Toro et al., 2019).

Safety And Hazards

4-Chloro-1-butanol is moderately toxic by ingestion and is a suspected carcinogen with experimental neoplastigenic data . It is flammable and may be corrosive to metals . It is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and is suspected of causing cancer . Safety measures include using personal protective equipment, ensuring adequate ventilation, and storing in a well-ventilated place in a tightly closed container .

properties

IUPAC Name

4-chlorobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9ClO/c5-3-1-2-4-6/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXHGULXINZUGJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061301
Record name 1-Butanol, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2061301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless liquid; Contains <= 12% hydrochloric acid (CAS# 7647-01-0) and <= 3% tetrahydrofuran (CAS# 109-99-9); [Sigma-Aldrich MSDS]
Record name 4-Chloro-1-butanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11610
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.35 [mmHg]
Record name 4-Chloro-1-butanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11610
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

4-Chloro-1-butanol

CAS RN

928-51-8
Record name 4-Chloro-1-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=928-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-butanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-1-butanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10810
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Butanol, 4-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Butanol, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2061301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chlorobutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.978
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-CHLORO-1-BUTANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42EI3I5AY0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-1-butanol
Reactant of Route 2
4-Chloro-1-butanol
Reactant of Route 3
4-Chloro-1-butanol
Reactant of Route 4
4-Chloro-1-butanol
Reactant of Route 5
4-Chloro-1-butanol
Reactant of Route 6
4-Chloro-1-butanol

Citations

For This Compound
376
Citations
K Harigaya, H Yamada, K Yaku, H Nishi… - Chemical and …, 2014 - jstage.jst.go.jp
… ), the sample solution, and the sample solution spiked with 4 ppm of 4-chloro-1-butanol. The linearity was validated using triplicate injections of the 0.08, 0.2, 0.4, 0.8, 2, 4, 20, and 40 …
Number of citations: 9 www.jstage.jst.go.jp
O Bastiansen, L Fernholt, K Hedberg… - Journal of the American …, 1985 - ACS Publications
Internal hydrogen bonding is generally believed to occur in the free molecules of substances that have suitable, properly oriented, donor and acceptor groups, as in 2-chloro-or 2-…
Number of citations: 11 pubs.acs.org
K Harigaya, H Yamada, K Yaku, H Nishi… - Analytical …, 2014 - jstage.jst.go.jp
… 4-chloro-1-butanol concentration), respectively. This method allows for the trace analysis of 4-chloro-1-butanol. … , was applied to the analysis of 4-chloro-1-butanol in an API (compound A…
Number of citations: 16 www.jstage.jst.go.jp
DK Corrigan, MJ Whitcombe… - Journal of Pharmacy …, 2009 - academic.oup.com
… between 4-chloro-1-butanol and Reichardt's dye revealed five additional peaks added during the reaction, due to signals from the butyl chain and the OH group of 4-chloro-1-butanol. …
Number of citations: 16 academic.oup.com
G Chuchani, I Martin - International journal of chemical kinetics, 1987 - Wiley Online Library
… The pyrolysis of 4-chloro-1-butanol has been studied in a static system, seasoned with ally1 … of the neighboring OH group in 4-chloro-1-butanol pyrolysis. The reaction is best explained …
Number of citations: 5 onlinelibrary.wiley.com
AA Thoppil, N Kishore - The Protein Journal, 2007 - Springer
… In this paper we report a combination of calorimetric and spectroscopic techniques to understand the effect of mixture of 4-chloro-1-butanol and 2,2,2-Trifluoroethanol (TFE) on α-…
Number of citations: 7 link.springer.com
G Graner, E Hirota, T Iijima, K Kuchitsu, DA Ramsay… - … containing Three or Four … - Springer
This document is part of Subvolume C ‘Molecules containing Three or Four Carbon Atoms’ of Volume 25 ‘Structure Data of Free Polyatomic Molecules’ of Landolt-Börnstein - Group II …
Number of citations: 0 link.springer.com
Y Koji, N Hiroyuki, H Jun - Analytical Sciences, 2014 - cir.nii.ac.jp
An alkylating agent, 4-chloro-1-butanol, is a genotoxic impurity (GTI); it may be generated during the synthesis of active pharmaceutical ingredients (APIs). For the trace-level detection …
Number of citations: 1 cir.nii.ac.jp
H Koki, Y Hiroyuki, Y Koji, N Hiroyuki… - CHEMICAL & …, 2014 - cir.nii.ac.jp
… between 0.4 ppm and 20 ppm of 4-chloro-1-butanol. The relative standard deviation in … 4-chloro-1-butanol in the API (Compound A), which is under clinical trials. No 4-chloro-1-butanol …
Number of citations: 0 cir.nii.ac.jp
ZH Zhong, YP Chen, HY Xia, ZZ Chen… - Journal of …, 2022 - academic.oup.com
… , 2-bromopropane, 4-chloro-1-butanol and diethyl sulfate, in … , 2-bromopropane, 4-chloro-1-butanol and diethyl sulfate) and … , 2-bromopropane, 4-chloro-1-butanol and diethyl sulfate at …
Number of citations: 2 academic.oup.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.